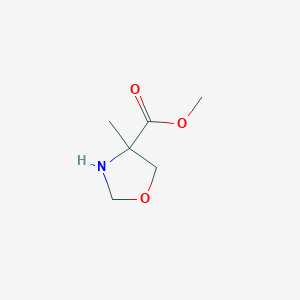
Methyl 4-methyloxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyloxazolidine-4-carboxylate is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyloxazolidine-4-carboxylate can be synthesized through an aldol-type condensation reaction. This involves the reaction of a bis(aminoacidato)metal(II) complex with formaldehyde or an aldehyde, resulting in the hydroxyalkylation of the amino nitrogen and/or the α-carbon of the chelated amino acid. The condensation of adjacent hydroxyalkyl groups on the amino acid then leads to the formation of the oxazolidine ring .
Industrial Production Methods
In an industrial setting, the preparation of this compound typically involves the use of aqueous formaldehyde and a suitable catalyst under controlled pH conditions. For example, aqueous formaldehyde can be added to a solid precursor, and the pH of the solution is adjusted to pH 6–7 with the addition of aqueous sodium bicarbonate .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyloxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-methyloxazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-methyloxazolidine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methyloxazolidine-4-carboxylate: Similar in structure but lacks the methyl ester group.
Oxazolidinones: A class of compounds with similar ring structures but different substituents.
Thiazoles: Another class of heterocyclic compounds with sulfur instead of oxygen in the ring.
Uniqueness
Methyl 4-methyloxazolidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 4-methyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9-2)3-10-4-7-6/h7H,3-4H2,1-2H3 |
InChI Key |
XCXDVTVNAHGBBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCN1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















